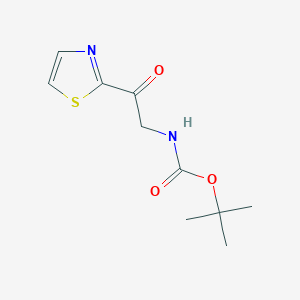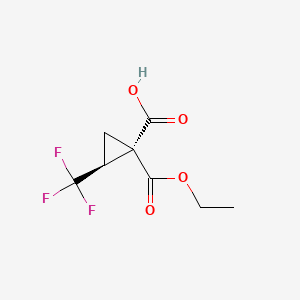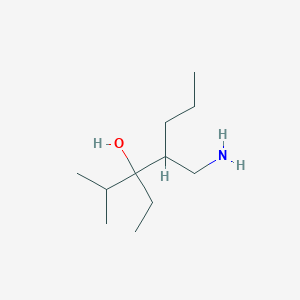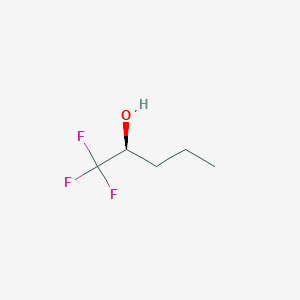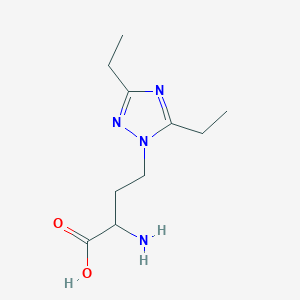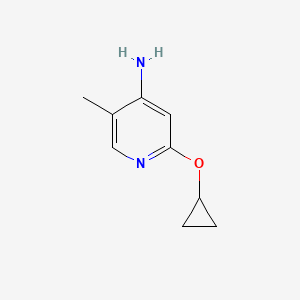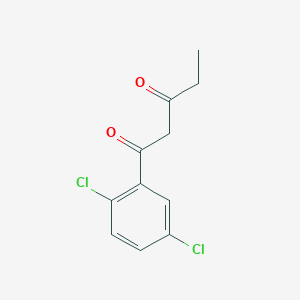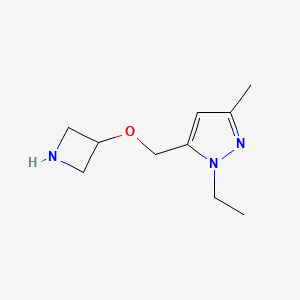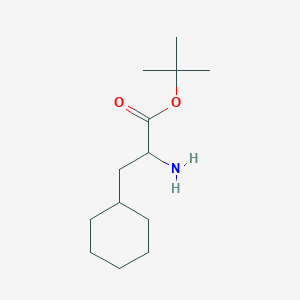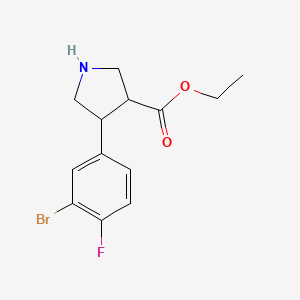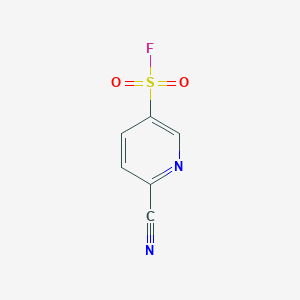
6-Cyanopyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyanopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered significant interest in various fields of chemistry and biology due to its unique chemical properties. The presence of both a cyano group and a sulfonyl fluoride group in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable building block in synthetic chemistry and a useful probe in chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-cyanopyridine-3-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6-cyanopyridine-3-sulfonyl fluoride may involve more scalable and cost-effective methods. One such method is the direct fluorination of 6-cyanopyridine-3-sulfonic acid using sulfur tetrafluoride in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyano group can direct electrophilic substitution to specific positions on the pyridine ring.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitrated Pyridines: Resulting from electrophilic aromatic substitution.
Aminopyridines: Produced from the reduction of the cyano group.
Aplicaciones Científicas De Investigación
6-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used as a probe in chemical biology to study enzyme activity and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-cyanopyridine-3-sulfonyl fluoride primarily involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The cyano group can also participate in interactions with biological targets, further modulating the compound’s activity.
Comparación Con Compuestos Similares
6-Cyanopyridine-3-sulfonic Acid: Lacks the fluorine atom, making it less reactive towards nucleophiles.
3,6-Difluoropyridine: Contains two fluorine atoms but lacks the sulfonyl group, resulting in different reactivity and applications.
Pentachloropyridine: A perhalogenated pyridine with broad applications in organic synthesis but different reactivity due to the absence of the cyano and sulfonyl groups.
Uniqueness: 6-Cyanopyridine-3-sulfonyl fluoride is unique due to the combination of the cyano and sulfonyl fluoride groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H3FN2O2S |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
6-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H |
Clave InChI |
BBVGLGYIWGQWFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


